molecular formula C15H28O4Si B7972468 (3aR,6R,6aR)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one

(3aR,6R,6aR)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one

Cat. No.: B7972468
M. Wt: 300.46 g/mol
InChI Key: BQTFEDRKSDLHNA-RTXFEEFZSA-N
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Description

This compound is a cyclopenta[d][1,3]dioxol derivative characterized by a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 6-position and a ketone at the 4-position. Its stereochemistry (3aR,6R,6aR) is critical for its reactivity and applications in organic synthesis, particularly as a chiral intermediate in pharmaceutical development. The TBS group enhances lipophilicity, improving solubility in nonpolar solvents and protecting the hydroxymethyl moiety during multi-step syntheses .

Properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)17-9-10-8-11(16)13-12(10)18-15(4,5)19-13/h10,12-13H,8-9H2,1-7H3/t10-,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTFEDRKSDLHNA-RTXFEEFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one (commonly referred to as TBDMSO derivative) is a silyl ether that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.

  • CAS Number : 217309-46-1
  • Molecular Formula : C14H28O5Si
  • Molecular Weight : 304.46 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Biological Activity Overview

The biological activity of TBDMSO derivatives primarily stems from their ability to interact with various biological targets. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with silyl ether functionalities exhibit significant antimicrobial properties. For instance, TBDMSO derivatives demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity and Anticancer Potential

The cytotoxic effects of TBDMSO derivatives have been evaluated in various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Induction of oxidative stress

Case Studies

  • Study on Antibacterial Efficacy :
    A research team investigated the antibacterial properties of TBDMSO derivatives against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development into a therapeutic agent .
  • Anticancer Activity Investigation :
    In a study assessing the anticancer activity on various cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further drug development targeting specific cancers .

Scientific Research Applications

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of complex organic molecules. Its silyl ether functionality allows for selective reactions under mild conditions, making it suitable for multi-step synthetic pathways.

Pharmaceutical Development

Due to its structural characteristics, this compound is utilized in the synthesis of potential pharmaceutical agents. Its derivatives have been explored for:

  • Antiviral activity
  • Anti-inflammatory properties
  • Anticancer effects

Material Science

The compound's unique properties lend themselves to applications in developing new materials, particularly in creating polymers and coatings that require specific chemical resistance and stability.

Case Study 1: Synthesis of Antiviral Agents

In a recent study, researchers synthesized derivatives of (3aR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one to evaluate their antiviral efficacy against RNA viruses. The study demonstrated that modifications to the silyl group significantly enhanced antiviral activity compared to parent compounds.

Case Study 2: Development of Anti-inflammatory Compounds

Another investigation focused on modifying the compound to develop anti-inflammatory agents. The results indicated that specific substitutions at the dioxolane ring improved the compounds' ability to inhibit pro-inflammatory cytokines in vitro.

Data Table of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisIntermediate for complex organic moleculesUsed in multi-step synthesis protocols
Pharmaceutical DevelopmentSynthesis of antiviral and anti-inflammatory agentsDerivatives showed enhanced activity against viruses and inflammation
Material ScienceDevelopment of new polymers and coatingsImproved chemical resistance and stability in various applications

Chemical Reactions Analysis

Fluorination

  • Reagents : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF).

  • Conditions : 0°C under nitrogen atmosphere .

  • Purpose : Introduces fluorine atoms to enhance antiviral activity against RNA viruses.

  • Mechanism : Electrophilic fluorination of silylenol ethers derived from cyclopentanone intermediates .

Silylation (TBS Group Formation)

  • Reagents : Lithium hexamethyldisilazide (LiHMDS), triethylsilyl chloride (TESCl) .

  • Conditions : Anhydrous tetrahydrofuran (THF), low temperature .

  • Purpose : Protects hydroxyl groups during synthesis, stabilizing intermediates.

  • Mechanism : Silylenol ether formation via deprotonation and trapping with TESCl .

Dihydroxylation

  • Reagents : Osmium tetroxide (OsO₄), 4-methylmorpholine N-oxide (NMO) .

  • Conditions : Acetone, room temperature .

  • Purpose : Adds vicinal diols for structural modification.

  • Mechanism : Syn dihydroxylation of double bonds, yielding cis-diols .

Deprotection (TBS Removal)

  • Reagents : Acidic (e.g., TBAF) or fluoride-based conditions.

  • Purpose : Regenerates hydroxyl groups for further functionalization.

  • Mechanism : Hydrolysis of the TBS group under mild acidic or fluoride conditions .

Fluorination

The fluorination of silylenol ethers involves an electrophilic aromatic substitution-like mechanism. Selectfluor generates a fluoronium ion intermediate, which reacts with the enolate-like silylenol ether to install fluorine .

Dihydroxylation

Osmium tetroxide oxidizes double bonds to form an osmate ester intermediate, which is then hydrolyzed by sodium thiosulfate and sulfite to yield vicinal diols .

Comparative Analysis of Reaction Conditions

Reaction TypeReagentsConditionsOutcome
FluorinationSelectfluor, DMF0°C, N₂ atmosphere Fluorinated derivatives
SilylationLiHMDS, TESClAnhydrous THF, low temp TBS-protected intermediates
DihydroxylationOsO₄, NMOAcetone, RT Vicinal diols
DeprotectionTBAF, HClMild acidic conditions Regenerated hydroxyl groups

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous cyclopenta[d][1,3]dioxol derivatives:

Compound Substituents/Protecting Groups Stereochemistry Molecular Weight (g/mol) Key Functional Groups Applications/Findings
Target Compound TBS-protected hydroxymethyl, ketone 3aR,6R,6aR 328.5 (estimated) Silyl ether, ketone Intermediate in asymmetric synthesis; stabilizes reactive hydroxyl groups
tert-Butyl (3aS,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-ylcarbamate tert-Butyl carbamate, hydroxymethyl 3aS,4R,6R,6aR 307.34 Carbamate, hydroxymethyl Synthesized in 85% yield; carbamate introduces orthogonal protection
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one No protecting group 3αR,6αR 156.18 Ketone Simpler structure; polar and reactive due to unprotected carbonyl
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-4-one Spiro cyclohexane ring, hydroxymethyl 3aR,6R,6aR 228.24 Spirocyclic ether, ketone Increased rigidity; potential for conformational studies in catalysis
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol Amino, hydroxyl 3aS,4R,6S,6aR 173.21 Amino alcohol Polar and zwitterionic; suited for hydrogen-bonding interactions
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one Fused naphthalenone ring, TBS-protected hydroxymethyl, methyl groups 3S,3aS,6S 380.64 Silyl ether, fused bicyclic ketone Enhanced lipophilicity; used in steroid-like syntheses
Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate Benzyl carbamate, hydroxyl 3aS,4R,6S,6aR 307.34 Carbamate, hydroxyl Ticagrelor impurity; aromaticity impacts chromatographic analysis

Key Research Findings:

Protecting Group Impact : The TBS group in the target compound offers superior stability under basic/acidic conditions compared to carbamates or unprotected hydroxyls, making it ideal for multi-step syntheses .

Stereochemical Influence : The 3aR,6R,6aR configuration is critical for enantioselective reactions. Analogs with differing stereochemistry (e.g., 3αR,6αR) show reduced chiral recognition in catalysis .

Structural Rigidity : Spirocyclic variants (e.g., ) exhibit restricted conformational flexibility, which can enhance selectivity in enzyme inhibition .

Biological Relevance : Carbamate derivatives (e.g., ) are pivotal in pharmaceutical quality control, as their detection ensures drug purity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing the compound with high stereochemical purity?

  • Methodological Answer : Stereochemical control is critical during synthesis. For example, cooling to -78°C in anhydrous THF with ozone and subsequent reductive workup (e.g., NaBH₄/MeOH/H₂O) ensures selective oxidation and preservation of stereocenters, as demonstrated in the synthesis of related dihydroxy derivatives . Column chromatography (hexanes/EtOAc gradients) is essential for isolating stereoisomers, with yields improved by optimizing solvent polarity and temperature .

Q. How is the tert-butyldimethylsilyl (TBS) group utilized in the synthesis of this compound, and what are its advantages?

  • Methodological Answer : The TBS group protects hydroxyl intermediates during multi-step syntheses. Its stability under acidic and basic conditions allows selective deprotection. For instance, TBS-protected intermediates in THF with imidazole and triphenylphosphine enable efficient coupling reactions without side reactions, achieving yields up to 67% . The bulky TBS group also mitigates steric hindrance in subsequent cyclization steps .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, spectral data matching (e.g., δ 1.05 ppm for TBS methyl groups in ¹H NMR) validates structural integrity . Polarimetry or chiral HPLC can resolve enantiomeric excess, particularly for fluorinated derivatives .

Advanced Research Questions

Q. What strategies can introduce fluorine atoms at specific positions for anti-RNA virus activity studies?

  • Methodological Answer : Electrophilic fluorination using Selectfluor® in anhydrous DMF at 0°C under N₂ achieves regioselectivity. For example, fluorinating silyl enol ether precursors yields diastereomers (e.g., 7a/7b in 5.2:1 ratio), with chromatographic separation and ¹H NMR analysis confirming stereochemistry . Adjusting reaction time and equivalents of fluorinating agents optimizes yield (e.g., 91% total yield) .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives?

  • Methodological Answer : Contradictions in NMR signals may arise from dynamic stereochemistry or solvent effects. Variable Temperature (VT) NMR or deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆) can resolve ambiguities. For fluorinated analogs, ¹⁹F NMR coupled with NOESY experiments clarifies spatial arrangements . Cross-referencing with X-ray crystallography data (if available) provides definitive confirmation .

Q. What synthetic routes optimize yield for low-yielding intermediates (e.g., <60%)?

  • Methodological Answer : For intermediates like compound 13 (51% yield), optimizing stoichiometry (e.g., LiAlH₄ equivalents) and reaction duration in THF improves efficiency. Reductive quenching with saturated NH₄Cl minimizes side products . Microwave-assisted synthesis or flow chemistry may enhance reproducibility for sensitive steps like ozonolysis .

Q. How does the choice of silylating agents influence hydroxyl protection efficiency?

  • Methodological Answer : Chlorotriethylsilane (TESCl) with LiHMDS in THF at -78°C provides rapid silylation of secondary alcohols, as seen in silyl ether derivatives (e.g., 16a/16b). Comparatively, TBSCl offers higher steric protection but requires longer reaction times. Kinetic studies (e.g., TLC monitoring) help tailor conditions for specific substrates .

Q. How can this compound serve as a precursor for enzyme inhibitor design?

  • Methodological Answer : The cyclopenta-dioxolane scaffold mimics nucleoside analogs. For example, coupling the TBS-protected intermediate with purine bases via Mitsunobu reactions yields inhibitors (e.g., S4 with 40% yield over two steps). Modifying the side chain (e.g., replacing methoxy with amino groups) enhances binding to target enzymes like tRNA synthetases .

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